molecular formula C8H16O2 B8752862 5,5-Dimethylcyclohexane-1,3-diol CAS No. 51335-83-2

5,5-Dimethylcyclohexane-1,3-diol

Cat. No. B8752862
M. Wt: 144.21 g/mol
InChI Key: LDJFUTSVFHJIAC-UHFFFAOYSA-N
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Patent
US06127496

Procedure details

14.0 g (0.1 mol) of dimedone were dissolved in 200 ml of THF. 3.8 g (0.1 mol) of NaBH4 and 5 mmol of CeCl3 dissolved in 50 ml of THF were then added at -30° C. The mixture was stirred at room temperature for another 2 hours and was hydrolyzed at 0° C. by means of methanol/water. The organic phase was separated off and the solvent was removed. The residue was extracted with ethanol and unreacted dimedone was removed by crystallization. This gave 11.5 g (80%) of 5,5-dimethylcyclohexane-1,3-diol.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
CeCl3
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[CH2:3]1.[BH4-].[Na+].CO.O>C1COCC1>[CH3:1][C:2]1([CH3:10])[CH2:3][CH:4]([OH:5])[CH2:6][CH:7]([OH:8])[CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
CeCl3
Quantity
5 mmol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added at -30° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
CUSTOM
Type
CUSTOM
Details
the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethanol and unreacted dimedone
CUSTOM
Type
CUSTOM
Details
was removed by crystallization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CC(CC(C1)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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